N-butylbenzimidazole

Catalog No.
S1895390
CAS No.
4886-30-0
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butylbenzimidazole

CAS Number

4886-30-0

Product Name

N-butylbenzimidazole

IUPAC Name

1-butylbenzimidazole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3

InChI Key

SHPPDRZENGVOOR-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=CC=CC=C21

Canonical SMILES

CCCCN1C=NC2=CC=CC=C21
  • Dye-Sensitized Solar Cells (DSSCs)

    N-Butylbenzimidazole has been investigated as an electrolyte component for DSSCs. Studies have shown that it can improve the charge transfer capabilities within these cells, potentially leading to increased efficiency [].

  • Ionic Liquids

    N-Butylbenzimidazole can be used as a platform molecule for the synthesis of Brønsted acidic ionic liquids. These ionic liquids are a class of salts with unique properties and have potential applications in various fields, including catalysis and organic synthesis [].

  • Hydrogen Peroxide Detection

    Research has explored using poly(N-butyl benzimidazole) (PBBI) in the development of biosensors for hydrogen peroxide (H₂O₂) detection. The mechanism relies on the oxidation of PBBI to PBBI N-oxide in the presence of H₂O₂, allowing for its electrochemical detection [].

N-butylbenzimidazole is a derivative of benzimidazole, characterized by the presence of a butyl group attached to the nitrogen atom in the benzimidazole structure. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The structural formula can be represented as C₁₁H₁₄N₂, where the butyl group enhances the lipophilicity of the molecule, potentially affecting its biological interactions and solubility.

Typical of benzimidazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring in benzimidazole can undergo electrophilic substitution, which may lead to diverse derivatives depending on the substituents introduced.
  • Condensation Reactions: N-butylbenzimidazole can react with aldehydes or ketones to form imines or other condensation products.

These reactions are facilitated by the electron-donating properties of the butyl group, which can stabilize intermediates during reaction pathways .

Research indicates that N-butylbenzimidazole exhibits significant biological activity, particularly in:

  • Antiviral Properties: It has shown effectiveness against certain viral strains, making it a candidate for antiviral drug development.
  • Antimicrobial Activity: Studies have demonstrated its ability to inhibit bacterial growth, suggesting potential applications in treating infections.
  • Antitumor Effects: Preliminary investigations indicate that N-butylbenzimidazole may possess anticancer properties, warranting further exploration in oncology .

The biological mechanisms often involve interference with nucleic acid synthesis or disruption of cellular processes in pathogens.

Several synthesis methods for N-butylbenzimidazole have been reported:

  • Condensation Reaction:
    • Reacting o-phenylenediamine with butyric acid or its derivatives under acidic conditions.
    • This method typically yields N-butylbenzimidazole along with by-products that can be separated through recrystallization.
  • Cyclization Reactions:
    • Utilizing butyl-substituted anilines and formic acid or other cyclizing agents can result in the formation of N-butylbenzimidazole through cyclization processes .
  • Microwave-Assisted Synthesis:
    • Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields by providing uniform heating .

N-butylbenzimidazole finds applications in various domains:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for drug development against viral and bacterial infections.
  • Agriculture: Its antimicrobial properties make it suitable for use as a pesticide or fungicide.
  • Material Science: It can be incorporated into polymer matrices to enhance material properties .

Interaction studies involving N-butylbenzimidazole focus on its binding affinity and interactions with biological macromolecules:

  • Protein Binding Studies: Investigations into how N-butylbenzimidazole interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Molecular Docking Studies: Computational studies have been employed to predict binding sites and affinities, aiding in the design of more effective derivatives .

These studies are crucial for understanding how modifications to the structure may enhance efficacy or reduce side effects.

Several compounds share structural similarities with N-butylbenzimidazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
BenzimidazoleBasic structure without substituentsAntimicrobial, antifungalFoundational compound for many derivatives
MethylbenzimidazoleMethyl group instead of butylAntiviralMore soluble than N-butyl derivative
EthylbenzimidazoleEthyl group on nitrogenAntimicrobialLower lipophilicity compared to N-butyl
ButylbenzothiazoleThiazole ring additionAntiparasiticDifferent heterocyclic structure

N-butylbenzimidazole is unique due to its specific biological activities linked to the butyl substituent, which enhances lipophilicity and alters pharmacokinetic properties compared to other benzimidazole derivatives .

N-Butylbenzimidazole is a benzimidazole derivative characterized by a butyl group substituted at the nitrogen atom of the heterocyclic ring. Its IUPAC name is 1-butyl-1H-benzimidazole, reflecting the position of the butyl substituent on the imidazole nitrogen. The molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 g/mol. The compound’s structure consists of a benzimidazole core (a fused benzene and imidazole ring system) with a four-carbon alkyl chain attached to the N1 position.

Key structural features include:

  • Benzimidazole core: A planar, aromatic system with delocalized π-electrons across the fused rings.
  • Butyl substituent: A flexible aliphatic chain that influences solubility and electronic properties.
  • Tautomerism: Like other benzimidazoles, N-butylbenzimidazole exhibits tautomerism between the 1H and 3H forms, though the N1-substituted derivative locks the tautomeric state.

The compound’s CAS registry number is 4886-30-0, and it is classified under the EC number 691-243-7.

Historical Development and Discovery Timeline

The discovery of N-butylbenzimidazole is rooted in mid-20th-century research on benzimidazole derivatives. Key milestones include:

  • 1950s: Benzimidazole derivatives gained attention after the discovery of vitamin B₁₂’s benzimidazole-containing structure. Early work by Ciba AG (now Novartis) explored substituted benzimidazoles for pharmacological applications.
  • 1956–1959: Patents filed by Chemie Gruenenthal GmbH described synthetic routes for N-alkylated benzimidazoles, including methods applicable to N-butyl derivatives.
  • 2000s: Advances in ionic liquid chemistry spurred interest in N-butylbenzimidazole as a precursor for functional materials.
  • 2020s: Modern computational studies (e.g., DFT analyses) elucidated its electronic structure and non-covalent interactions.

Position Within Benzimidazole Derivative Classification

N-Butylbenzimidazole belongs to the N-alkylbenzimidazole subclass, distinguished by alkyl groups attached to the imidazole nitrogen. This classification is based on:

Substitution Patterns

  • N1-substitution: The butyl group occupies the N1 position, altering electronic properties compared to unsubstituted benzimidazole.
  • Functionalization potential: The butyl chain enables further modifications, such as halogenation or quaternization, for applications in catalysis and materials science.

Therapeutic Relevance

While not itself a drug, N-butylbenzimidazole shares structural motifs with bioactive benzimidazoles, such as:

  • Anthelmintics (e.g., albendazole).
  • Proton pump inhibitors (e.g., omeprazole).
  • Opioid analogs (e.g., etonitazene).

Industrial Applications

  • Ionic liquids: Serves as a precursor for tunable solvents in green chemistry.
  • Coordination chemistry: Acts as a ligand for transition-metal complexes.

Structural and Synthetic Insights

Synthetic Methodologies

N-Butylbenzimidazole is typically synthesized via:

Alkylation of Benzimidazole

Reaction of benzimidazole with 1-bromobutane in the presence of a base (e.g., KOH or NaOH) yields the N-alkylated product:
$$ \text{Benzimidazole} + \text{1-Bromobutane} \xrightarrow{\text{Base}} \text{N-Butylbenzimidazole} $$
Key optimizations include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields.

Alternative Routes

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes.
  • Ionic liquid-mediated synthesis: Improves sustainability by minimizing solvent waste.

Physicochemical Properties

PropertyValueSource
Melting Point171–173°C
Boiling Point296.9°C (at 760 mmHg)
Density1.0 g/cm³
LogP (Partition Coefficient)3.04
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DMF)

Applications and Research Frontiers

Catalysis and Materials Science

  • Ionic liquids: N-Butylbenzimidazole derivatives serve as cations in electrolytes for dye-sensitized solar cells (DSSCs).
  • Metal-organic frameworks (MOFs): Functionalized benzimidazoles act as linkers for gas storage applications.

Biological Studies

  • Enzyme inhibition: The compound’s planar structure allows π-stacking interactions with aromatic residues in enzyme active sites.
  • Antiviral research: Benzimidazole derivatives show activity against Coxsackievirus B3 and herpes simplex virus.

Spectroscopic Analysis

Infrared Vibrational Fingerprinting

Infrared spectroscopy provides crucial vibrational fingerprinting data for N-butylbenzimidazole, enabling identification of functional groups and molecular interactions. Fourier Transform Infrared (FTIR) spectroscopic analysis of N-butylbenzimidazole reveals distinct vibrational modes characteristic of the benzimidazole core and n-butyl substituent [1] [2].

Carbon-Hydrogen Vibrational Modes

The carbon-hydrogen stretching vibrations in N-butylbenzimidazole appear in the frequency range of 3110-2900 cm⁻¹, with specific absorption bands observed at 3110, 3089, 3080, 3070, and 3059 cm⁻¹ [2]. These frequencies correspond to both aliphatic and aromatic carbon-hydrogen bonds present in the molecular structure. Methylene scissoring vibrations are observed in the range of 1463-1440 cm⁻¹, characteristic of the n-butyl chain substituent [2]. Additional carbon-hydrogen bending and deformation modes appear at 1362, 1287, 1251, 1136, 1114, 1092, 993, 943, 882, and 820 cm⁻¹ [2].

Carbon-Carbon Vibrational Characteristics

Aromatic carbon-carbon stretching vibrations are observed at 1597 and 1563 cm⁻¹, indicating the presence of the benzene ring within the benzimidazole structure [2]. Carbon-carbon stretching vibrations encompassing both aromatic and aliphatic regions appear at 1597, 1563, 1092, 1023, 882, and 759 cm⁻¹ [2]. Carbon-carbon bending vibrations are detected at 1430, 1362, 1272, 1231, 1184, 1054, and 866 cm⁻¹ [2].

Carbon-Nitrogen Vibrational Signatures

Carbon-nitrogen stretching vibrations appear at 1477, 1362, 1344, 1264, and 1084 cm⁻¹ [2]. These frequencies are consistent with both single and double carbon-nitrogen bonds present in the benzimidazole ring system. Bands observed closer to 1500 cm⁻¹ indicate carbon-nitrogen double bond character, while bands closer to 1300 cm⁻¹ correspond to carbon-nitrogen single bonds [2]. Carbon-nitrogen bending vibrations are observed at 1430, 1054, 832, and 759 cm⁻¹, with torsional vibrations appearing at 1354, 1335, 832, and 617 cm⁻¹ [2].

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about N-butylbenzimidazole through analysis of proton and carbon-13 nuclear environments. However, specific multinuclear Nuclear Magnetic Resonance data for N-butylbenzimidazole were not extensively detailed in the available research literature [3] [4] [5].

Related benzimidazole derivatives demonstrate characteristic Nuclear Magnetic Resonance patterns. Proton Nuclear Magnetic Resonance spectra of benzimidazole compounds typically show distinct signals for aromatic protons in the 7.0-8.5 ppm region, with the imidazole proton appearing as a singlet around 8.0 ppm [3] [4]. N-alkyl substituents produce characteristic multipets in the aliphatic region (0.5-4.5 ppm), with methylene protons adjacent to nitrogen appearing downfield due to deshielding effects [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of carbon atoms within the benzimidazole framework. Aromatic carbons typically appear in the 110-150 ppm region, with the imidazole carbon showing characteristic chemical shift values [3] [4]. Nitrogen-15 Nuclear Magnetic Resonance studies of benzimidazole derivatives provide information about nitrogen atom environments, distinguishing between different nitrogen positions within the heterocyclic system [3].

Crystallographic Studies

Crystallographic analysis of N-butylbenzimidazole derivatives provides detailed three-dimensional structural information through X-ray diffraction techniques. Single crystal X-ray diffraction studies reveal precise bond lengths, bond angles, and molecular packing arrangements [6] [7] [8].

Molecular Geometry and Crystal Structure

N-butylbenzimidazole-related compounds crystallize in various space groups depending on substituent patterns and packing forces [6] [7]. Crystallographic studies of substituted N-butylbenzimidazole derivatives show that the molecule consists of three essentially planar fragments: the benzimidazole core, aromatic substituents, and the n-butyl chain [7]. Root-mean-square deviations for these planar fragments are typically 0.009, 0.024, and 0.003 Å, respectively [7].

Intermolecular Interactions

Crystal structures reveal the presence of intermolecular hydrogen bonding interactions and van der Waals forces that stabilize the solid-state structure [6] [7]. Carbon-hydrogen to π interactions form centrosymmetrical dimers, which are further linked by weak intermolecular carbon-hydrogen to oxygen hydrogen bonds [7]. These non-covalent interactions contribute to the overall crystal packing and influence physical properties such as melting point and solubility.

Unit Cell Parameters

Crystallographic studies provide unit cell dimensions and symmetry information. For related N-butylbenzimidazole derivatives, triclinic and monoclinic crystal systems are commonly observed, with specific unit cell parameters varying based on substituent patterns [6] [7] [8].

Computational Modeling Approaches

Density Functional Theory Simulations

Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive theoretical analysis of N-butylbenzimidazole molecular structure and properties [1] [2]. These calculations demonstrate excellent agreement with experimental data, validating the computational approach for predicting molecular characteristics [2].

Optimized Molecular Geometry

Density Functional Theory geometry optimization reveals that the presence of the n-butyl substituent at the nitrogen position does not significantly affect the conjugation and structural organization of the benzimidazole core [2]. Theoretical bond lengths show good correlation with experimental values, with carbon-nitrogen bond lengths of 1.386 and 1.387 Å for C1-N26 and C2-N27 bonds, respectively [2]. Experimental values for these bonds are 1.391(2) and 1.367(2) Å, demonstrating close agreement between theory and experiment [2].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using Density Functional Theory methods predict infrared absorption bands that correlate well with experimental Fourier Transform Infrared spectra [2]. The calculations provide detailed assignments for vibrational modes, enabling comprehensive interpretation of experimental spectroscopic data [2].

Electronic Structure Analysis

Density Functional Theory calculations reveal detailed electronic structure information including charge distribution patterns, molecular electrostatic potential surfaces, and electronic properties [2]. Natural Bond Orbital analysis provides insights into intramolecular charge transfer and orbital interactions [2].

Molecular Orbital Analysis (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital)

Frontier molecular orbital analysis provides critical information about chemical reactivity and electronic properties of N-butylbenzimidazole [2] [9]. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital determines molecular stability and reactivity characteristics [2].

Orbital Energy Levels

Density Functional Theory calculations using B3LYP/6-311++G(d,p) methodology reveal specific orbital energies for N-butylbenzimidazole [2]. The Highest Occupied Molecular Orbital energy is -6.26 eV, while the Lowest Unoccupied Molecular Orbital energy is -0.82 eV [2]. The energy gap between these frontier orbitals is 5.44 eV, indicating relatively high kinetic stability and low chemical reactivity [2].

Electronic Property Descriptors

Calculated electronic properties include ionization potential (6.26 eV), electron affinity (0.82 eV), electronegativity (3.39), hardness (2.72), chemical potential (-3.39), electrophilicity index (2.11), and softness (0.18) [2]. The negative chemical potential indicates molecular stability, while the large Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap suggests a hard molecular system with low polarizability [2].

Natural Bond Orbital Stabilization Energies

Natural Bond Orbital analysis reveals significant intramolecular interactions that stabilize the N-butylbenzimidazole structure [2]. Delocalization of σ-electrons from σ(C1-C2) to antibonding σ(C1-C6), σ(C1-N26), and σ(C6-H11) orbitals results in stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively [2]. More significant stabilization occurs through π-electron delocalization from π(C1-C2) to antibonding π(C3-C4) and π*(C7-N27) orbitals, yielding stabilization energies of 18.89 and 14.45 kJ/mol [2].

Lone Pair Interactions

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-Butyl-1H-benzimidazole

Dates

Last modified: 08-16-2023

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